molecular formula C16H23NO B2614950 1-Benzoyl-4-tert-butylpiperidine CAS No. 787-50-8

1-Benzoyl-4-tert-butylpiperidine

Cat. No.: B2614950
CAS No.: 787-50-8
M. Wt: 245.366
InChI Key: UVPFTRNYXLMKBI-UHFFFAOYSA-N
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Description

1-Benzoyl-4-tert-butylpiperidine is a piperidine derivative with a benzoyl group (-COC₆H₅) at the 1-position and a bulky tert-butyl (-C(CH₃)₃) substituent at the 4-position. However, recent data indicate that commercial availability of this compound has been discontinued across multiple quantities (e.g., 50 mg to 2.5 g), as reported by CymitQuimica in 2025 . Limited toxicological or pharmacological studies are publicly available, necessitating cautious handling and further research.

Properties

IUPAC Name

(4-tert-butylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-16(2,3)14-9-11-17(12-10-14)15(18)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFTRNYXLMKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Benzoyl-4-tert-butylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoyl-4-tert-butylpiperidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-tert-butylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group may facilitate binding to these targets, while the tert-butyl group enhances the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 1-Benzoyl-4-tert-butylpiperidine and analogous compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Availability Status
This compound C₁₆H₂₁NO 1-Benzoyl, 4-tert-butyl Amide, tertiary alkyl Discontinued
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 1-Benzyloxycarbonyl, 4-amino Carbamate, amine Available (safety data unclear)
1-Benzyl-4-phenylamino-4-piperidine carbonate Not specified* 1-Benzyl, 4-phenylamino, carbonate Carbamate, aromatic amine Research-scale synthesis
1-Benzyl-4-piperidinone C₁₂H₁₃NO 1-Benzyl, 4-ketone Ketone, tertiary amine Available (PubChem: 19220)

Key Observations :

  • Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents like the benzyl or amino groups in analogs. This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments.
  • Functional Diversity: The benzoyl group (amide) contrasts with carbamates (Benzyl 4-aminopiperidine-1-carboxylate) or ketones (1-Benzyl-4-piperidinone), influencing solubility and metabolic pathways.

Biological Activity

1-Benzoyl-4-tert-butylpiperidine (CAS No. 787-50-8) is a chemical compound with the molecular formula C16_{16}H23_{23}NO and a molecular weight of 245.36 g/mol. It is primarily utilized in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS). This compound features a piperidine ring substituted with a benzoyl group and a tert-butyl group, which contribute to its unique biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl moiety enhances binding affinity to these targets, while the tert-butyl group increases the compound's stability and bioavailability. The exact mechanisms and pathways involved can vary based on the application context.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

  • CNS Activity : The compound has shown potential as a CNS agent, influencing neurotransmitter systems and possibly exhibiting anxiolytic or antidepressant effects.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is required to establish this definitively.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compound Benzoyl and tert-butyl groupsCNS activity, potential antimicrobial
1-Benzoylpiperidine Lacks tert-butyl groupDifferent binding affinity
4-tert-Butylpiperidine Lacks benzoyl groupAltered biological activity
1-Benzoyl-4-methylpiperidine Methyl instead of tert-butylVariations in steric hindrance

Study on CNS Effects

In a study examining the effects of various piperidine derivatives on rat models, this compound was evaluated for its impact on feeding behavior and neurotransmitter levels. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Antimicrobial Activity Investigation

A research project aimed at assessing the antimicrobial properties of this compound found that it exhibited moderate activity against several bacterial strains. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to known antibiotics .

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